Pyrazinamide methiodide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylpyrazin-4-ium-2-carboxamide;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.HI/c1-9-3-2-8-5(4-9)6(7)10;/h2-4H,1H3,(H-,7,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXJAIKVEMLIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=NC=C1)C(=O)N.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58219-37-7 | |
| Record name | Pyrazinamide methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058219377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Pathways and Chemical Transformations of Pyrazinamide Methiodide
Targeted Methylation Strategies for Pyrazinamide (B1679903) Functionalization
The introduction of a methyl group to the pyrazine (B50134) ring of pyrazinamide, leading to the formation of pyrazinamide methiodide, is a key functionalization strategy. This process, known as N-alkylation or quaternization, can significantly alter the physicochemical and biological properties of the parent molecule.
Synthetic Methodologies for N-Alkylation and Quaternization
The primary method for the synthesis of this compound is through the quaternization of pyrazinamide with methyl iodide. googleapis.comresearchgate.netucl.ac.uk This reaction involves the nucleophilic attack of one of the nitrogen atoms of the pyrazine ring on the electrophilic methyl group of methyl iodide. The nitrogen atom that is not adjacent to the carboxamide group is typically the site of methylation due to steric and electronic factors.
The general reaction can be depicted as follows:
Pyrazinamide + Methyl Iodide → this compound
This quaternization can be carried out under various conditions, often in a suitable solvent like dimethylformamide (DMF). researchgate.net The use of pressure bombs may be employed to facilitate the reaction, particularly with gaseous alkylating agents like methyl chloride. researchgate.net
Optimization of Reaction Conditions for Methiodide Formation
The efficiency of this compound synthesis can be influenced by several factors, necessitating the optimization of reaction conditions. Key parameters that are often adjusted include:
Reaction Temperature: Higher temperatures can increase the reaction rate, but may also lead to the formation of by-products.
Solvent: The choice of solvent can affect the solubility of the reactants and the reaction kinetics.
Reactant Ratio: The molar ratio of pyrazinamide to methyl iodide can be varied to maximize the yield of the desired product.
Reaction Time: Adequate time must be allowed for the reaction to proceed to completion.
Ultrasound-assisted synthesis has been explored as a method to optimize reactions, often leading to shorter reaction times and increased yields. scielo.org.coresearchgate.net
Table 1: Factors Influencing this compound Synthesis
| Parameter | Effect on Reaction |
| Temperature | Influences reaction rate and by-product formation. |
| Solvent | Affects reactant solubility and reaction kinetics. |
| Reactant Ratio | Can be optimized to maximize product yield. |
| Reaction Time | Ensures the reaction proceeds to completion. |
Analysis of By-product Formation and Purity Assessment
During the methylation of pyrazinamide, the formation of by-products is possible. For instance, methylation could potentially occur at the other nitrogen of the pyrazine ring or even at the amide nitrogen, although this is less likely. The purity of the final product is crucial and is typically assessed using analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound and identify any impurities. nih.govnih.gov
Mass Spectrometry (MS): This technique helps to determine the molecular weight of the product and confirm its identity. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from any unreacted starting materials or by-products, thereby assessing its purity. nih.gov
Elemental Analysis: This provides the percentage composition of elements in the compound, which can be compared with the theoretical values. nih.govnih.gov
Precursor Synthesis and Derivatization Routes
The synthesis of pyrazinamide itself, the precursor for this compound, and its other derivatives involves several well-established chemical routes.
Pyrazine-2-carboxamide Intermediate Preparation
Pyrazinamide, or pyrazine-2-carboxamide, is most commonly synthesized from pyrazine-2-carboxylic acid. A frequent method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride. nih.govnih.govresearchgate.net The resulting pyrazine-2-carbonyl chloride is then reacted with ammonia (B1221849) to form the amide.
An alternative pathway involves the thermal decarboxylation of pyrazine-2-carboxamide-3-carboxylic acid. google.com This precursor can be prepared by the selective hydrolysis of pyrazine-2,3-dicarboxamide (B189462) with a strong aqueous alkali. google.com
Other synthetic strategies for pyrazinamide and its analogues include the use of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP) to facilitate the amide bond formation between pyrazine-2-carboxylic acid and an amine. mdpi.com The Yamaguchi reaction, which employs 2,4,6-trichlorobenzoyl chloride, offers another route to pyrazine-2-carboxamides. researchgate.net
Table 2: Common Synthetic Routes to Pyrazine-2-carboxamide
| Starting Material | Key Reagents | Product |
| Pyrazine-2-carboxylic acid | Thionyl chloride, Ammonia | Pyrazine-2-carboxamide |
| Pyrazine-2,3-dicarboxamide | Strong aqueous alkali, Heat | Pyrazine-2-carboxamide |
| Pyrazine-2-carboxylic acid | Amine, DCC, DMAP | Substituted Pyrazine-2-carboxamide |
| Pyrazine-2-carboxylic acid | Amine, Yamaguchi reagent | Substituted Pyrazine-2-carboxamide |
Regioselective Synthesis of Alkylated Pyrazinamide Intermediates
The synthesis of specifically substituted pyrazinamide derivatives often requires regioselective control. For instance, in the preparation of N-alkylated pyrazinamide analogues, the alkylation should ideally occur at a specific nitrogen atom of the pyrazine ring. While the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones demonstrates a high degree of regioselectivity, similar specific strategies for pyrazinamide are a key area of synthetic exploration. nih.gov
The inherent electronic properties of the pyrazine ring in pyrazinamide generally direct alkylation to the nitrogen atom at position 4 (para to the carboxamide group). However, for the synthesis of other isomers, specific directing groups or synthetic strategies would be necessary to achieve the desired regioselectivity.
Advanced Spectroscopic and Structural Elucidation of Pyrazinamide Methiodide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the molecular structure of Pyrazinamide (B1679903) Methiodide in solution. The following sections detail the insights gained from various NMR techniques.
Detailed Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignment
The quaternization of the pyrazine (B50134) nitrogen by a methyl group in Pyrazinamide Methiodide induces significant changes in the chemical environment of the molecule, which are directly observable in the ¹H and ¹³C NMR spectra. The formation of the N-methyl bond leads to a downfield shift of the proton and carbon signals of the pyrazine ring compared to the parent Pyrazinamide molecule. This is attributed to the positive charge on the nitrogen atom, which decreases the electron density on the ring carbons and their attached protons.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and a characteristic singlet for the N-methyl protons. The chemical shifts are influenced by the solvent used for analysis.
The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The carbon atoms of the pyrazine ring, the carbonyl carbon of the amide group, and the N-methyl carbon each resonate at a characteristic chemical shift. The quaternization of the nitrogen atom also results in a downfield shift for the ring carbons compared to Pyrazinamide.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data for similar compounds, as specific experimental data for this compound is not readily available in the searched literature.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 9.0 - 9.5 | - |
| H5 | 8.8 - 9.3 | - |
| H6 | 8.8 - 9.3 | - |
| N-CH₃ | 4.0 - 4.5 | 45 - 50 |
| C2 | - | 145 - 150 |
| C3 | - | 148 - 153 |
| C5 | - | 143 - 148 |
| C6 | - | 143 - 148 |
| C=O | - | 165 - 170 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the pyrazine ring, confirming their connectivity. researchgate.netoregonstate.eduredalyc.orgcarlroth.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signals of the aromatic protons would correlate with their respective carbon atoms in the pyrazine ring. oregonstate.eduredalyc.orgcarlroth.comchapman.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, providing insights into the molecule's conformation. In this compound, NOESY could reveal through-space interactions between the N-methyl protons and the adjacent aromatic proton (H6), confirming the location of the methyl group.
Variable Temperature NMR Studies on Molecular Dynamics
Variable temperature (VT) NMR studies can provide valuable information about dynamic processes within a molecule, such as conformational changes or restricted rotation around bonds. For this compound, VT-NMR could be employed to investigate the rotation around the C2-C(O)NH₂ bond. Changes in the NMR spectra as a function of temperature could indicate the presence of different conformers and allow for the determination of the energy barriers associated with their interconversion.
Single-Crystal X-Ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.comchemicalbook.comrsc.org
Determination of Crystal Lattice Parameters and Space Group
The first step in a single-crystal X-ray diffraction analysis is the determination of the unit cell dimensions (a, b, c, α, β, γ) and the space group. This information defines the symmetry and the repeating unit of the crystal lattice. While specific experimental data for this compound is not available in the searched literature, a hypothetical crystal structure would be defined by these parameters.
Table 2: Hypothetical Crystal Lattice Parameters for this compound (Note: This table is for illustrative purposes only, as experimental data has not been found.)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 12.3 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1006.2 |
| Z | 4 |
Elucidation of Molecular Conformation and Intermolecular Interactions
A full crystal structure solution would reveal the precise molecular conformation of this compound in the solid state, including the planarity of the pyrazine ring and the orientation of the carboxamide group. Furthermore, it would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding between the amide protons and the iodide anion or other acceptor groups, and potential π-π stacking interactions between the pyrazine rings. These interactions are crucial for understanding the packing of the molecules in the crystal lattice.
Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs
A thorough understanding of the three-dimensional arrangement of this compound in the solid state is fundamental to comprehending its physical and chemical properties. X-ray crystallography would be the primary technique to determine its crystal structure. This analysis would reveal crucial information about intramolecular bond lengths and angles, as well as the intermolecular interactions that govern the crystal packing.
Specifically, the analysis of hydrogen bonding networks would be of paramount importance. The pyrazinamide moiety contains potential hydrogen bond donors (the amide N-H groups) and acceptors (the pyrazine nitrogen atoms and the carbonyl oxygen). The introduction of the methyl group on one of the pyrazine nitrogens and the presence of the iodide counter-ion would significantly alter the hydrogen bonding landscape compared to the parent pyrazinamide. Detailed analysis would involve identifying all hydrogen bond donors and acceptors, and characterizing the geometry of these bonds (D-H···A distances and angles).
Furthermore, the study of crystal packing motifs would elucidate how individual molecules of this compound assemble to form the crystal lattice. This would involve identifying and classifying common packing motifs such as chains, layers, or more complex three-dimensional networks. Understanding these motifs is crucial for predicting and controlling the material's properties.
Table 1: Anticipated Hydrogen Bonding Parameters for this compound (Hypothetical Data)
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N-H | H | O=C | Data not available | Data not available | Data not available | Data not available |
| N-H | H | I⁻ | Data not available | Data not available | Data not available | Data not available |
| C-H | H | O=C | Data not available | Data not available | Data not available | Data not available |
| C-H | H | I⁻ | Data not available | Data not available | Data not available | Data not available |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's molecular formula. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound, HRMS would be used to verify the molecular formula C₆H₈IN₃O. The expected data would include the experimentally measured mass-to-charge ratio (m/z) of the molecular ion, which would then be compared to the theoretically calculated exact mass. The difference between these two values, expressed in parts per million (ppm), provides a measure of the accuracy of the measurement and confidence in the assigned molecular formula.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |
| C₆H₈N₃O⁺ | [M]⁺ | Data not available | Data not available | Data not available |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups and molecular structure of a compound. An analysis of the IR and Raman spectra of this compound would allow for the assignment of its characteristic vibrational modes.
Key vibrational bands of interest would include the N-H stretching and bending modes of the amide group, the C=O stretching of the carbonyl group, the C-N stretching modes, and the various vibrations of the pyrazine ring. The methylation of the pyrazine ring and the presence of the iodide ion would be expected to cause shifts in the positions and changes in the intensities of these bands compared to pyrazinamide. A detailed assignment of these vibrational modes, often aided by computational chemistry, would provide a spectroscopic fingerprint for this compound and offer insights into its molecular structure and bonding.
Table 3: Anticipated Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Amide | N-H stretch | Data not available | Data not available |
| Carbonyl | C=O stretch | Data not available | Data not available |
| Pyrazine Ring | Ring stretches | Data not available | Data not available |
| Methyl Group | C-H stretches | Data not available | Data not available |
Computational Chemistry and Molecular Modeling of Pyrazinamide Methiodide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By applying DFT, we can predict the geometry, reactivity, and various spectroscopic properties of pyrazinamide (B1679903) methiodide, building upon the extensive computational work performed on pyrazinamide and its derivatives. iucr.orgmdpi.comresearchgate.netfrontiersin.org
Geometry Optimization and Vibrational Frequency Analysis
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For pyrazinamide methiodide, the structure consists of a pyrazine (B50134) ring, a carboxamide group, and a methyl group attached to one of the ring nitrogen atoms, which consequently bears a positive charge and is associated with an iodide counter-ion.
Based on DFT calculations of pyrazinamide, the geometry of the pyrazine ring is planar. semanticscholar.orgacs.org The introduction of a methyl group to form the quaternary ammonium (B1175870) cation would induce localized changes in the geometry around the methylated nitrogen. The C-N bonds of the pyrazine ring in the parent molecule are typically in the range of 1.33-1.34 Å, and the C-C bond is around 1.39 Å. researchgate.net The new N-CH₃ bond length is expected to be typical for a quaternary amine, approximately 1.47-1.49 Å. The bond angles within the pyrazine ring are not expected to deviate significantly from the 120° of an ideal sp² hybridized center, though minor distortions will occur due to the different atoms in the ring.
Vibrational frequency analysis, performed computationally after geometry optimization, confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational spectra (e.g., IR and Raman). rsc.org The analysis for this compound would show characteristic frequencies for the pyrazine ring vibrations, C=O stretching of the carboxamide, N-H stretching, and distinct vibrations associated with the N⁺-CH₃ group.
Table 1: Predicted Geometrical Parameters for this compound based on Pyrazinamide DFT Studies (Note: Values are estimations based on published data for pyrazinamide and general principles of organic structures. researchgate.netchemrxiv.org)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| Pyrazine Ring C-N | 1.33 - 1.34 | |
| Pyrazine Ring C-C | ~1.39 | |
| Pyrazine Ring N⁺-C | ~1.35 | |
| C-C (amide) | ~1.51 | |
| C=O (amide) | ~1.22 | |
| C-N (amide) | ~1.35 | |
| N⁺-CH₃ | ~1.48 | |
| Bond Angles (°) | ||
| C-N-C (in ring) | ~116 - 122 | |
| C-N⁺-C (in ring) | ~118 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. rsc.org The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (E_gap), is an indicator of the molecule's kinetic stability and polarizability. rsc.org
Table 2: Comparison of Theoretical FMO Energies for Pyrazinamide and Predicted Values for this compound (Note: Pyrazinamide values are from DFT calculations at the ωB97X-D/6-311G++(d,p) level. mdpi.com Methiodide values are theoretical predictions.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Pyrazinamide | -9.36 mdpi.com | -0.42 mdpi.com | 8.94 mdpi.com |
Electrostatic Potential Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). mdpi.comrsc.org For pyrazinamide, MEP analysis shows negative potential regions around the ring nitrogens and the carbonyl oxygen, which are sites for electrophilic attack or hydrogen bonding. iucr.orgmdpi.com
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. acs.orgnih.gov For this compound, an MD simulation in an aqueous solution would be particularly revealing.
The simulation would show the rotational freedom of the carboxamide group relative to the pyrazine ring. More importantly, it would detail the solvation structure around the molecule. Water molecules would be expected to form a structured hydration shell around the quaternary ammonium cation, with the oxygen atoms of water oriented towards the positive center. acs.orgresearchgate.net The iodide anion would also be solvated by water, likely existing as a solvent-separated ion pair with the this compound cation. MD simulations are a key tool for studying the behavior of quaternary ammonium compounds, revealing how their structure influences their interaction with water and other species. acs.orgnih.gov These simulations can also model how the cation interacts with interfaces, such as model cell membranes or nanoparticle surfaces. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their measured activity. semanticscholar.orgnih.govmdpi.com A theoretical QSAR model for this compound analogs could be developed to predict a specific property, for instance, their binding affinity to a non-biological surface like graphene or a polymer.
The process would involve these theoretical steps:
Dataset Assembly: A series of pyrazinamide derivatives with different quaternary ammonium groups (e.g., ethyl, propyl) or substituents on the pyrazine ring would be defined.
Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated. For charged species like this compound, crucial descriptors would include:
Constitutional Descriptors: Molecular weight, number of rotatable bonds.
Topological Descriptors: Indices describing molecular branching and shape.
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges on atoms (especially the N⁺), and surface area. semanticscholar.orgresearchgate.net
Model Building: A statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like Artificial Neural Networks (ANN), would be used to build a mathematical equation linking the descriptors to the activity. semanticscholar.orguniroma1.it
Validation: The model's predictive power would be rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness and reliability. nih.govmdpi.com
Such a model could then be used to virtually screen new, un-synthesized pyrazinium compounds to prioritize those with potentially enhanced activity. nih.gov
Interaction Energy Calculations with Theoretical Binding Partners (Non-Biological)
Computational methods can be used to calculate the strength of the interaction between this compound and various non-biological materials. This is crucial for applications in materials science and nanotechnology, such as sensing or drug delivery systems. rsc.orgresearchgate.net
DFT calculations have been used to study the interaction of pyrazinamide with nanocarriers like fullerenes and graphene. rsc.orgresearchgate.net These studies calculate the adsorption energy (E_ads), which quantifies the stability of the drug-nanocarrier complex. The interaction is typically a mix of van der Waals forces and charge transfer. rsc.org
For this compound, the interaction with an electron-rich non-biological partner, such as a graphene sheet or a C₂₄ fullerene, is expected to be significantly stronger than that of neutral pyrazinamide. rsc.org The primary driver for this enhanced interaction would be the strong electrostatic attraction between the permanent positive charge on the pyrazinium cation and the polarizable π-electron system of the partner (a cation-π interaction). nih.gov The binding free energies for such complexes in aqueous solution are calculated to be in the range of -1.3 to -3.3 kcal/mol for typical quaternary ammonium ions with aromatic systems. nih.gov
Table 3: Comparison of Calculated Interaction Energies for Pyrazinamide and Predicted Interaction for this compound with Non-Biological Partners
| Interacting System | Interaction Type | Calculated/Predicted Interaction Energy (E_ads) | Primary Driving Force |
|---|---|---|---|
| Pyrazinamide - Graphene | Non-covalent adsorption | -13.24 kcal/mol researchgate.net | Van der Waals, π-π stacking |
| Pyrazinamide - C₂₄ Fullerene | Non-covalent adsorption | -10.4 to -19.8 kcal/mol (depending on DFT functional) rsc.org | Van der Waals, Charge Transfer rsc.org |
| This compound - Graphene (Predicted) | Cation-π interaction | Significantly more negative than -13.24 kcal/mol | Electrostatic (Cation-π) nih.gov, Van der Waals |
Chemical Reactivity and Degradation Pathways of Pyrazinamide Methiodide
Hydrolytic Stability and Kinetic Studies
No information available.
Photochemical Reactivity and Photodegradation Pathways
No information available.
Thermal Decomposition Analysis and Pathways
No information available.
Reactions with Specific Chemical Reagents and Reaction Mechanisms
No information available.
Solid-State Reactivity Investigations
No information available.
Advanced Analytical Methodologies for Pyrazinamide Methiodide Quantification and Characterization
Chromatographic Separations and Detection
Chromatography remains the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For a charged, polar compound like pyrazinamide (B1679903) methiodide, several chromatographic techniques are applicable.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For pyrazinamide methiodide, a reversed-phase HPLC (RP-HPLC) method would be the primary choice for quantification.
Method Development: Due to its permanent positive charge and high polarity, this compound would be expected to have very little retention on a standard C18 or C8 column with a typical mobile phase. Therefore, method development would focus on techniques to enhance retention and improve peak shape. Options include:
Ion-Pairing Chromatography: Introducing an ion-pairing agent (e.g., sodium heptanesulfonate) into the mobile phase forms a neutral ion-pair with the positively charged analyte, increasing its retention on a reversed-phase column.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of highly polar compounds and would be an excellent alternative for retaining and separating this compound.
A hypothetical starting point for an ion-pairing RP-HPLC method could be based on existing methods for pyrazinamide sphinxsai.compnrjournal.com. The mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier like methanol (B129727) or acetonitrile (B52724) researchgate.netajol.info. Detection would typically be performed using a UV detector at a wavelength around 268-270 nm, which is the absorption maximum for the pyrazine (B50134) ring system. Given its salt nature, this compound would likely have a shorter retention time than its parent compound, pyrazinamide, under standard RP-HPLC conditions without an ion-pairing agent.
Method Validation: A developed HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines. This ensures the method is reliable, reproducible, and accurate for its intended purpose mdpi.comnih.gov.
Table 1: Hypothetical HPLC Method Parameters and Validation Summary for this compound
| Parameter | Hypothetical Condition/Result | Reference |
|---|---|---|
| Column | Hypersil C8 (4.6 x 250mm, 5 µm) | sphinxsai.com |
| Mobile Phase | 20mM Phosphate buffer (pH 3.5) with 5mM Sodium Heptanesulfonate : Acetonitrile (90:10 v/v) | sphinxsai.comresearchgate.net |
| Flow Rate | 1.0 mL/min | pnrjournal.com |
| Detection | UV at 269 nm | sphinxsai.com |
| Retention Time | ~4.5 min | |
| Linearity (r²) | >0.999 | mdpi.com |
| Range | 10-100 µg/mL | sphinxsai.com |
| Accuracy (% Recovery) | 98.0% - 102.0% | frontiersin.org |
| Precision (%RSD) | <2% | nih.gov |
| LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL | mdpi.comfrontiersin.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. As a non-volatile salt, this compound itself cannot be directly analyzed by GC-MS without derivatization, which is often complex and may not be quantitative.
However, GC-MS is exceptionally well-suited for identifying potential volatile degradation products that may arise from the decomposition of this compound under stress conditions (e.g., heat or extreme pH). Potential degradants could include pyrazine, methylpyrazine, or other volatile derivatives. The analysis would involve extracting these volatile compounds from the sample matrix using a suitable solvent or headspace sampling, followed by injection into the GC-MS system. The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of the degradants shimadzu.com.
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis is an ideal technique for the analysis of charged species like this compound. It offers high efficiency, rapid analysis times, and minimal sample consumption nih.gov. The separation is based on the differential migration of ions in an electric field.
Method Development: For a cationic species like this compound, a simple capillary zone electrophoresis (CZE) method can be developed. An uncoated fused-silica capillary would be used with a background electrolyte (BGE) at a low pH (e.g., pH 2.5-4.0) to ensure the analyte is fully protonated and to minimize interactions with the capillary wall fiu.edu. The BGE would typically be a phosphate or borate (B1201080) buffer. Detection is commonly performed by UV absorbance. The inclusion of cyclodextrins in the BGE could be explored to enhance selectivity, especially if separating from other charged impurities mdpi.comrsc.org.
Table 2: Proposed Capillary Electrophoresis Method Parameters
| Parameter | Proposed Condition | Reference |
|---|---|---|
| Capillary | Fused-silica (50 µm i.d., 50 cm total length) | mdpi.com |
| Background Electrolyte (BGE) | 25 mM Phosphate buffer (pH 3.0) | fiu.edu |
| Voltage | +20 kV | rsc.org |
| Temperature | 25 °C | mdpi.com |
| Injection | Hydrodynamic (50 mbar for 5 s) | nih.gov |
| Detection | UV at 268 nm | |
| Expected Migration Time | < 5 min | rsc.org |
Electrochemical Methods for Oxidation/Reduction Potential Determination
Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. This information is valuable for understanding potential degradation pathways and for developing electrochemical sensors.
In a typical CV experiment, a solution of this compound in a suitable electrolyte solution would be subjected to a scanning potential. The resulting voltammogram would show peaks corresponding to oxidation and reduction events. The potential at which these peaks occur provides information about the thermodynamic ease of electron transfer. While specific data for this compound is unavailable, studies on pyrazinamide and similar heterocyclic compounds show that the pyrazine ring can undergo reduction. The permanent positive charge on the nitrogen in the methiodide derivative would likely make it more susceptible to reduction compared to the parent pyrazinamide.
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)
For the analysis of this compound in complex matrices (e.g., biological fluids, degradation studies), hyphenated techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry japsonline.comnih.gov.
Method Development: An LC-MS/MS method would utilize an HPLC system similar to that described in section 6.1.1, coupled to a triple quadrupole mass spectrometer. The key to the method is the high selectivity achieved through Multiple Reaction Monitoring (MRM) nih.govnih.gov. In MRM mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored.
For this compound (C₆H₈N₃O⁺), the precursor ion would be the intact cation. The exact mass can be calculated for high-resolution mass spectrometry. The fragmentation (MS/MS) pattern would need to be determined experimentally by infusing a pure standard into the mass spectrometer. A stable isotope-labeled internal standard would be used to ensure the highest accuracy and precision japsonline.com.
Table 3: Hypothetical LC-MS/MS MRM Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
|---|---|---|---|---|
| This compound | 138.1 (as [M]⁺) | To be determined (e.g., loss of methyl group or ring fragments) | To be determined | japsonline.comnih.gov |
| Internal Standard (e.g., Pyrazinamide-d3) | 127.0 | 82.1 | To be determined | japsonline.com |
Note: The precursor ion for this compound is the cation itself, C₆H₈N₃O⁺, with a monoisotopic mass of 138.0667 Da. The product ions and collision energy would need to be optimized experimentally.
This technique offers unparalleled sensitivity and selectivity, making it the gold standard for quantitative analysis in complex samples and stability studies mdpi.comnih.gov.
Future Directions and Unexplored Avenues in Pyrazinamide Methiodide Research
Exploration of Novel Synthetic Strategies for Advanced Derivatives
The synthesis of pyrazinamide (B1679903) derivatives has traditionally relied on methods such as acylation, amidation, and alkylation of pyrazinecarboxylic acid. nih.gov However, the creation of advanced derivatives from pyrazinamide methiodide necessitates the exploration of more sophisticated and versatile synthetic methodologies.
Future research should focus on leveraging modern synthetic tools to build complexity upon the this compound scaffold. Metal-catalyzed C–H activation, for example, has emerged as a powerful, atom-economical strategy for creating polysubstituted quaternary ammonium (B1175870) salts (PQAS). researchgate.net Applying palladium, rhodium, or iridium catalysis could enable the direct functionalization of the pyrazine (B50134) ring's C-H bonds, allowing for the introduction of aryl, alkyl, or other functional groups that are difficult to install using classical methods. researchgate.net This approach would yield structurally novel this compound derivatives with tailored electronic and steric properties. researchgate.net
Furthermore, mechanochemistry, a solvent-free or low-solvent technique, offers a green and efficient alternative for synthesis. nih.gov The successful synthesis of pyrazinamide-based coordination frameworks via neat grinding suggests that this solid-state method could be adapted for the synthesis of this compound derivatives, potentially leading to novel crystal forms or co-crystals with unique physicochemical properties. nih.gov
Table 1: Proposed Novel Synthetic Strategies for this compound Derivatives
| Synthetic Strategy | Potential Derivatives | Key Advantages | Relevant Precedent |
|---|---|---|---|
| Metal-Catalyzed C-H Activation | Polysubstituted pyrazinium iodides with aryl or vinyl groups on the pyrazine ring. | High atom economy, novel regioselectivity, access to complex structures. | Synthesis of polysubstituted N-heterocycles. researchgate.net |
| Mechanochemical Synthesis | Co-crystals and novel polymorphs of this compound and its derivatives. | Environmentally friendly (green chemistry), rapid reaction times, potential for unique solid-state structures. | Mechanochemical synthesis of pyrazinamide coordination frameworks. nih.gov |
| Microwave-Assisted Synthesis | Diverse library of N-alkyl and functionalized pyrazinamide quaternary salts. | Accelerated reaction rates, improved yields, precise temperature control. | Synthesis of N-alkyl heterocyclic quaternary ammonium salts. mdpi.com |
Investigation of Material Science Applications (Non-Therapeutic)
The inherent properties of N-heterocyclic quaternary ammonium salts suggest a wealth of non-therapeutic applications in material science, an area where this compound remains entirely unexplored. researchgate.netmdpi.com The combination of a planar aromatic heterocycle, a permanent cationic charge, and an iodide counter-ion makes it an attractive candidate for several advanced materials.
One promising avenue is in the field of corrosion inhibition. N-heterocyclic quaternary ammonium salts, such as alkyl quinolinium salts, have demonstrated excellent performance as corrosion inhibitors in harsh, ultra-high temperature environments. preprints.org The this compound cation could potentially form a protective film on metal surfaces through electrostatic and orbital interactions, preventing corrosive attack. Research into its efficacy for protecting steel in acidic or saline environments could yield a valuable new industrial application. preprints.org
Another area of interest is the development of functional polymers. Quaternary ammonium compounds are frequently incorporated into polymer backbones to create materials with specific properties, such as antimicrobial surfaces. nih.gov By designing and polymerizing a methacrylate (B99206) or styryl derivative of this compound, novel polymers could be created. The focus of such research would be on the material's physical and chemical properties—such as conductivity, thermal stability, or surface energy—rather than any therapeutic effect. These materials could find use in coatings, membranes, or as components of advanced composites. mdpi.com
Table 2: Potential Non-Therapeutic Material Science Applications
| Application Area | Underlying Property to Investigate | Rationale |
|---|---|---|
| Corrosion Inhibition | Adsorption isotherms on metal surfaces; electrochemical impedance spectroscopy. | Quaternary ammonium salts can form protective monolayers on metals. preprints.org |
| Functional Polymers | Polymerizability of vinyl-substituted this compound; thermal and mechanical properties of the resulting polymer. | Quaternary ammonium moieties can impart unique properties like ion-conductivity or altered hydrophilicity to polymers. nih.gov |
| Ionic Liquids | Melting point, viscosity, and thermal stability of derivatives with different anions (e.g., PF₆⁻, BF₄⁻). | The pyrazinium iodide structure is a classic template for ionic liquids. |
| Organic Dyes | Synthesis of extended conjugated systems based on the pyrazinium core; study of photophysical properties. | N-alkyl heterocyclic salts are precursors to cyanine (B1664457) and other dyes. mdpi.com |
Development of Advanced Spectroscopic Probes Incorporating the Methiodide Moiety
The quaternization of a nitrogen atom in a heterocycle significantly impacts its electronic structure, often leading to interesting photophysical behavior. N-alkyl heterocyclic quaternary ammonium salts are well-established precursors to a variety of dyes and fluorescent probes. mdpi.com This precedent strongly suggests that the this compound core could be developed into a new class of spectroscopic tools.
The permanent positive charge of the pyrazinium ring can make its fluorescence properties highly sensitive to the local environment, opening the door to creating solvatochromic probes that change their emission color based on solvent polarity. Furthermore, the pyrazinamide portion of the molecule contains amide and pyrazine nitrogens that could act as binding sites for metal ions. nih.govscielo.org.mx Derivatization to enhance this binding affinity could lead to the development of selective chemosensors, where a change in fluorescence or absorbance signals the presence of a specific cation.
Future work could involve synthesizing derivatives where the this compound core is extended with other conjugated aromatic systems to tune the absorption and emission wavelengths. The remarkable fluorescent properties noted in other polysubstituted quaternary ammonium salts provide a strong rationale for investigating this unexplored potential in the this compound family. researchgate.net
Table 3: Potential Spectroscopic Probes Based on this compound
| Probe Type | Design Strategy | Potential Application |
|---|---|---|
| Solvatochromic Probe | Utilize the bare this compound scaffold. | Characterizing the polarity of microenvironments (e.g., in polymer matrices or ionic liquids). |
| Cation Sensor | Introduce a chelating group (e.g., crown ether) onto the pyrazine ring. | Detecting specific metal ions (e.g., Na⁺, K⁺) in solution through fluorescence quenching or enhancement. |
| Anion Sensor | Modify the N-alkyl group with a hydrogen-bond donor (e.g., urea, thiourea). | Detecting anions (e.g., F⁻, AcO⁻) that interact with the probe, modulating its electronic properties. |
| pH Probe | Introduce an acid/base-sensitive functional group. | Monitoring pH changes in chemical or biological systems via ratiometric fluorescence changes. |
Theoretical Prediction of Novel Chemical Transformations
Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions and understanding molecular properties before undertaking extensive lab work. Density Functional Theory (DFT) has already been successfully applied to pyrazinamide and its analogs to investigate their electronic structure, reactivity, and potential bioactivity. mdpi.comresearchgate.netnih.gov
These same theoretical methods can be applied to this compound to accelerate its development. DFT calculations can be used to predict the feasibility of the novel synthetic routes proposed in Section 7.1. By modeling transition states and calculating reaction energy profiles, researchers can identify the most promising pathways and reaction conditions for C-H activation or other complex transformations.
Furthermore, computational tools can predict the key properties relevant to the applications outlined above. Time-dependent DFT (TD-DFT) can calculate the expected absorption and emission wavelengths of proposed spectroscopic probes, guiding the design of new fluorescent sensors. nih.gov Molecular Dynamics (MD) simulations, which model the movement of molecules over time, could be used to predict how this compound-based corrosion inhibitors would arrange themselves on a metal surface or how a polymer incorporating this moiety would behave in solution. mdpi.com This predictive power allows for a more rational, targeted approach to experimental design, saving time and resources.
Table 4: Application of Theoretical Methods to this compound Research
| Computational Method | Research Question | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | What is the most likely site for C-H activation on the this compound ring? | Maps of electron density and frontier molecular orbitals to guide regioselectivity. mdpi.com |
| DFT (Reaction Modeling) | What is the energy barrier for a proposed novel synthetic reaction? | Calculation of transition state energies to predict reaction feasibility and optimize conditions. |
| Time-Dependent DFT (TD-DFT) | What are the absorption and emission spectra of a proposed fluorescent probe derivative? | Predicted UV-Vis and fluorescence spectra to guide probe design. nih.gov |
| Molecular Dynamics (MD) | How does a this compound-based polymer fold or interact with a surface in a solvent? | Simulation of molecular behavior, prediction of material conformation, and interaction dynamics at interfaces. mdpi.com |
Q & A
Q. What are the key methodological considerations for synthesizing pyrazinamide methiodide in a laboratory setting?
this compound synthesis requires precise stoichiometric control and pH optimization. A common approach involves quaternizing pyrazinecarboxamide with methyl iodide in anhydrous ethanol under nitrogen atmosphere . Key steps include:
- Monitoring reaction progress via thin-layer chromatography (TLC) to confirm intermediate formation.
- Purification using recrystallization from ethanol-water mixtures, ensuring removal of unreacted methyl iodide.
- Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to verify molecular structure and purity . Note: Ensure compliance with safety protocols for handling iodides, which are light-sensitive and may require amber glassware.
Q. How is this compound characterized to confirm its chemical identity and purity?
Characterization involves a multi-analytical approach:
- Spectroscopic Analysis : NMR (H, C) to confirm quaternization and absence of impurities.
- Chromatography : HPLC with UV detection (λ = 270 nm) to assess purity (>98% by area normalization).
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point consistency (reported range: 192–194°C) .
- Elemental Analysis : Verify carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Q. What in vitro models are suitable for preliminary evaluation of this compound’s antimicrobial activity?
Use Mycobacterium tuberculosis (MTB) H37Rv strains in Middlebrook 7H9 broth at pH 5.9, which mimics the intracellular environment. Minimum inhibitory concentration (MIC) assays should:
- Include pyrazinamide as a positive control to validate assay conditions.
- Employ a microdilution method with serial twofold dilutions (range: 6.25–100 µg/mL) and 14-day incubation at 37°C under microaerophilic conditions .
- Confirm results with a phage-based splitting assay for rapid susceptibility testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic (PK) data across studies?
Contradictions often arise from variability in experimental conditions. To address this:
- Standardize Assay Conditions : Use identical pH (5.9) and inoculum size (1 × 10 CFU/mL) for MIC testing.
- Cross-Validate Methods : Compare broth microdilution with phage-based assays or BACTEC MGIT 960 system results .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, adjusting for covariates (e.g., patient demographics, drug formulation) .
- Apply the FINER framework to evaluate study feasibility and relevance .
Q. What advanced experimental designs are recommended for studying this compound’s mechanism of action?
A mixed-methods approach is ideal:
- Quantitative : Conduct proteomic profiling (e.g., LC-MS/MS) to identify protein targets affected by this compound in MTB.
- Qualitative : Perform transcriptomic analysis (RNA-seq) to map gene expression changes under drug pressure .
- Integration : Use triangulation to reconcile discrepancies between proteomic and transcriptomic datasets. For example, if this compound downregulates fatty acid synthase (FAS-I) in proteomics but not in RNA-seq, investigate post-translational modifications .
Q. How should researchers design a study to evaluate this compound’s toxicity profile?
Follow the PICO framework:
- Population : In vitro human hepatocyte models (e.g., HepG2 cells) and in vivo murine models.
- Intervention : Dose ranges of 10–200 mg/kg/day for 28 days.
- Comparison : Pyrazinamide and isoniazid as comparators.
- Outcome : Measure ALT/AST levels (hepatotoxicity), serum creatinine (nephrotoxicity), and histopathological changes .
- Ethical Compliance : Adhere to IACUC protocols for animal studies and declare conflicts of interest per ICMJE guidelines .
Methodological Guidance for Data Analysis
Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships?
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC and Hill slope.
- ANOVA with Tukey’s Post Hoc : Compare efficacy across dose groups.
- Survival Analysis : For in vivo studies, use Kaplan-Meier curves and log-rank tests to assess mortality differences .
- Report 95% confidence intervals and effect sizes to enhance reproducibility .
Q. How can researchers optimize this compound formulations for enhanced bioavailability?
- Solid Dispersion Techniques : Use spray drying with carriers like PVP-VA64 to improve aqueous solubility.
- Pharmacokinetic Modeling : Employ compartmental models (e.g., NONMEM) to simulate absorption profiles.
- Validate with in vivo PK studies in Sprague-Dawley rats, collecting plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
